molecular formula C13H13NO2 B2441911 Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate CAS No. 162646-52-8

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate

Cat. No. B2441911
CAS RN: 162646-52-8
M. Wt: 215.252
InChI Key: ACZZMTFXNCKOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-1,3-dihydroindene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.

Mechanism of Action

The mechanism of action of EDIC is not well understood, but it is believed to act as a Michael acceptor, reacting with various nucleophiles in biological systems. EDIC may also interact with enzymes involved in various metabolic pathways, leading to the modulation of their activity.
Biochemical and Physiological Effects:
EDIC has been shown to exhibit various biochemical and physiological effects. For instance, EDIC has been reported to inhibit the growth of various cancer cell lines, such as HeLa, MCF-7, and A549, through the induction of apoptosis. Moreover, EDIC has been shown to exhibit antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDIC is its versatility as a building block for the synthesis of various bioactive compounds. Moreover, EDIC is relatively easy to synthesize and is commercially available. However, one of the limitations of EDIC is its low solubility in water, which may limit its use in biological systems.

Future Directions

There are several future directions for the research on EDIC. One of the directions is the development of new synthetic methodologies for the preparation of EDIC and its derivatives. Another direction is the investigation of the mechanism of action of EDIC and its derivatives, which may lead to the discovery of new bioactive compounds. Moreover, the exploration of the pharmacological properties of EDIC and its derivatives may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

EDIC can be synthesized through a one-pot reaction of ethyl acetoacetate and malononitrile in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, leading to the formation of EDIC in good yield.

Scientific Research Applications

EDIC has been extensively used as a key intermediate for the synthesis of various bioactive compounds, such as antitumor, antifungal, and antibacterial agents. For instance, EDIC can be used as a precursor for the synthesis of cisplatin analogs, which have shown potent antitumor activity. Moreover, EDIC can be used as a starting material for the synthesis of various natural products, such as indole alkaloids and flavonoids.

properties

IUPAC Name

ethyl 2-cyano-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZMTFXNCKOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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